1-(3-Imino-5-oxopyrazolidin-4-yl)urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N5O2 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)urea |
InChI |
InChI=1S/C4H7N5O2/c5-2-1(7-4(6)11)3(10)9-8-2/h1H,(H2,5,8)(H,9,10)(H3,6,7,11) |
InChI Key |
SHJPQLTWAGSUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NNC1=O)N)NC(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Imino 5 Oxopyrazolidin 4 Yl Urea
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., carbonyl, imine, N-H stretches)While general regions for carbonyl, imine, and N-H stretches can be predicted, a specific IR spectrum for 1-(3-Imino-5-oxopyrazolidin-4-yl)urea has not been documented.
Due to the lack of specific data for the target compound, the requested detailed article with data tables cannot be generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Detailed experimental and theoretical studies on the ultraviolet-visible (UV-Vis) spectroscopic properties of this compound are not extensively available in the current scientific literature. However, analysis of its structural components—a pyrazolidinone ring, an imino group, and a urea (B33335) moiety—allows for a theoretical discussion of its potential electronic transitions and chromophoric systems.
The core chromophore is expected to be the α,β-unsaturated system formed by the imino group in conjugation with the carbonyl group of the pyrazolidinone ring. This conjugated system is likely to give rise to π → π* transitions, which are typically observed at higher energies (shorter wavelengths) in the UV region. The presence of heteroatoms with lone pairs of electrons (nitrogen and oxygen) would also introduce the possibility of n → π* transitions. These transitions, involving the non-bonding electrons of the carbonyl oxygen and the imino nitrogen, are generally of lower energy and appear at longer wavelengths compared to the π → π* transitions.
X-ray Crystallography for Single-Crystal Structural Determination
As of the latest available data, a single-crystal X-ray crystallographic structure for this compound has not been reported in publicly accessible crystallographic databases. The successful growth of a suitable single crystal is a prerequisite for such an analysis.
Should a crystallographic study be performed, it would provide definitive insights into the molecule's three-dimensional architecture. The following subsections outline the specific structural parameters that would be determined.
Precise Bond Lengths and Angles Analysis
X-ray crystallography would yield precise measurements of all bond lengths and angles within the molecule. Of particular interest would be the C=O and C=N bond lengths of the pyrazolidinone ring, which would confirm the presence of the carbonyl and imino functionalities. The bond lengths within the urea group (C-N and C=O) and the geometry around the pyrazolidine (B1218672) ring would also be accurately determined. These data are crucial for validating the proposed molecular structure and for comparison with theoretical models.
Torsional Angles and Ring Conformations
The conformation of the five-membered pyrazolidine ring could be elucidated through the analysis of torsional angles. The ring may adopt various conformations, such as an envelope or a twisted form, to minimize steric strain. The torsional angles involving the urea substituent would define its orientation relative to the pyrazolidinone ring, which is critical for understanding potential intramolecular interactions.
Intermolecular Interactions and Crystal Packing Analysis
A key aspect of a crystallographic study is the analysis of intermolecular interactions that dictate the crystal packing. For this compound, the presence of multiple hydrogen bond donors (N-H groups in the ring and urea) and acceptors (C=O and C=N groups) suggests the formation of an extensive hydrogen-bonding network. These interactions would likely play a dominant role in the formation of the crystal lattice, potentially leading to the assembly of dimers, chains, or more complex three-dimensional supramolecular architectures. The specific patterns and dimensions of these hydrogen bonds would be quantified.
Chemical Reactivity and Transformation of 1 3 Imino 5 Oxopyrazolidin 4 Yl Urea
Reactivity of the Pyrazolidinone Heterocyclic Ring System
The pyrazolidinone ring in 1-(3-Imino-5-oxopyrazolidin-4-yl)urea is an electron-rich heterocycle with several reactive centers. Its reactivity is characterized by the tautomeric equilibrium between the 3-imino-5-oxo and the 3-amino-5-oxo forms, which influences the nucleophilic and electrophilic character of the ring atoms.
Reactions at the Imino (C3) and Oxo (C5) Centers
The exocyclic imino group at the C3 position and the carbonyl (oxo) group at the C5 position are primary sites of reactivity. The imino group, with its carbon-nitrogen double bond, can undergo nucleophilic addition. libretexts.orgmasterorganicchemistry.com Strong nucleophiles can attack the carbon of the C=N bond, leading to the formation of a tetrahedral intermediate which can then be protonated. youtube.comyoutube.com The reactivity of the imino group is enhanced by the electron-donating nature of the heterocyclic system. nih.govmdpi.com
The oxo group at C5 behaves as a typical amide carbonyl. It is susceptible to nucleophilic attack, particularly under acidic or basic conditions. libretexts.org However, its reactivity is somewhat attenuated due to delocalization of the lone pair of the adjacent ring nitrogen atom.
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| Nucleophilic Addition to Imino Group | Grignard Reagents (e.g., RMgX) | 3-Amino-3-substituted-pyrazolidinone | youtube.com |
| Reduction of Imino Group | Sodium Borohydride (B1222165) (NaBH4) | 3-Aminopyrazolidinone | youtube.com |
| Hydrolysis of Imino Group | Acid or Base Catalysis | 3,5-Dioxopyrazolidine (Pyrazolidine-3,5-dione) | wikipedia.org |
| Nucleophilic Acyl Substitution at Oxo Group | Strong Acid/Heat | Ring-opening may occur | libretexts.org |
Nucleophilic and Electrophilic Attack on Ring Carbons
The carbon atoms within the pyrazolidinone ring exhibit different susceptibilities to nucleophilic and electrophilic attack. The C4 carbon, situated between the imino and oxo groups, is activated by both and is thus a primary site for electrophilic substitution and condensation reactions. For instance, in related 3-amino-5-oxopyrazoline structures, the C4 position readily condenses with aldehydes. mdpi.com
Electrophilic aromatic substitution-type reactions are also plausible on the pyrazolidinone ring, although its non-aromatic nature means the conditions would need to be carefully chosen. wikipedia.orgmasterorganicchemistry.combyjus.com Activating groups on the ring nitrogens would enhance the electron density and promote such reactions.
Conversely, nucleophilic attack on the ring carbons is less common unless there is a suitable leaving group present. The carbonyl carbon at C5 is the most likely site for nucleophilic attack, as discussed previously.
Ring-Opening and Ring-Closure Reactions
The pyrazolidinone ring can undergo cleavage under certain conditions. Strong hydrolytic conditions (e.g., concentrated acid or base with heating) can lead to the cleavage of the amide bond at C5-N1 or C5-N2, resulting in a ring-opened product. masterorganicchemistry.com The stability of the ring is influenced by the substituents on the nitrogen atoms.
Ring-closure reactions to form pyrazolidinones are well-established, typically involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov In the context of this compound, reactions that lead to further annulation are possible. For example, the amino group of the 3-aminopyrazolidinone tautomer can react with bifunctional electrophiles to form fused heterocyclic systems. nih.gov Some pyrazoloazines have been shown to undergo ring-opening upon difluorination. libretexts.org Isomerization of related pyrazolo-pyrimidine systems to pyrazolopyridines can occur via a ring-opening/ring-closing mechanism in the presence of a base. libretexts.org
Transformations of the Urea (B33335) Moiety
The urea functional group attached at the C4 position of the pyrazolidinone ring has its own distinct chemical reactivity, which can be influenced by the bulky and electron-rich heterocyclic substituent.
Hydrolytic Stability and Decomposition Pathways
Urea and its derivatives can be hydrolyzed to the corresponding amines and carbamic acids (which subsequently decompose to carbon dioxide and another amine molecule) under acidic or basic conditions. libretexts.orggoogle.comacs.org The rate of hydrolysis is dependent on pH and temperature. The attachment of the pyrazolidinone ring may impart some steric hindrance, potentially affecting the rate of hydrolysis compared to simpler ureas. nih.gov The decomposition of urea in aqueous media can be studied ebulliometrically. acs.org
| Condition | Products | Mechanism | Reference |
| Acidic Hydrolysis | 4-Aminopyrazolidinone, Ammonia (B1221849), Carbon Dioxide | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | google.com |
| Basic Hydrolysis | 4-Aminopyrazolidinone, Ammonia, Carbonate | Nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon. | libretexts.orgacs.org |
Amidation and Other N-Functionalization Reactions
The nitrogen atoms of the urea moiety are nucleophilic and can undergo various N-functionalization reactions, such as acylation, alkylation, and sulfonylation. nih.govorganic-chemistry.org N-acylation is a common transformation, leading to the formation of N-acylureas. nih.govnih.govresearchgate.net This can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base. organic-chemistry.org The regioselectivity of such reactions on unsymmetrical ureas can be influenced by the electronic and steric properties of the substituents on the urea nitrogens. researchgate.net Given the two NH groups in the urea moiety of the title compound, mono- or di-acylation could be possible depending on the reaction conditions. The synthesis of unsymmetrical ureas can also be achieved through methods avoiding toxic reagents like phosgene (B1210022). nih.gov Enzymatic methods for N-amidation of nitrogen-containing heterocycles are also being explored. mdpi.com
| Reaction | Reagents | Product | Reference |
| N-Acylation | Acid Chloride (RCOCl), Base | N-Acyl-1-(3-imino-5-oxopyrazolidin-4-yl)urea | nih.govnih.gov |
| N-Alkylation | Alkyl Halide (RX), Base | N-Alkyl-1-(3-imino-5-oxopyrazolidin-4-yl)urea | organic-chemistry.org |
| N-Sulfonylation | Sulfonyl Chloride (RSO2Cl), Base | N-Sulfonyl-1-(3-imino-5-oxopyrazolidin-4-yl)urea | organic-chemistry.org |
Reactivity of the Imino Functionality
The imino group (C=NH) is a key locus of reactivity in this compound. Its reactivity is characterized by the electrophilicity of the imino carbon and the potential for tautomeric shifts.
Nucleophilic Addition to the Imino Carbon
The carbon atom of the imino group is sp²-hybridized and bears a partial positive charge due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is a cornerstone of imine chemistry. nih.gov The general mechanism involves the attack of a nucleophile on the imino carbon, leading to the formation of a tetrahedral intermediate, which can then be protonated to yield the addition product.
The reactivity of the imino carbon in this compound is influenced by the electronic effects of the pyrazolidinone ring and the urea substituent. These groups can modulate the electrophilicity of the imino carbon, thereby affecting the rate and feasibility of nucleophilic addition reactions.
A variety of nucleophiles can participate in these reactions, including organometallic reagents, enolates, and heteroatomic nucleophiles such as amines and alcohols. The outcome of these reactions can lead to the synthesis of a diverse array of substituted pyrazolidinone derivatives.
Tautomerism and Isomerization Pathways
The presence of a hydrogen atom on the imino nitrogen allows for the existence of tautomeric forms. Imine-enamine tautomerism is a well-documented phenomenon where a proton shifts from the nitrogen to the adjacent carbon atom, resulting in an equilibrium between the imine and enamine forms. youtube.comyoutube.com In the context of this compound, the potential for tautomerism extends to the pyrazolidinone ring itself, which can exhibit keto-enol tautomerism. researchgate.net
The equilibrium between these tautomers is influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. nih.gov For instance, in some systems, the imino tautomer is more stable, while in others, the enamine form predominates. rsc.org Computational studies on related systems have shown that the relative stability of tautomers can be predicted using density functional theory (DFT) calculations. rsc.orgmdpi.com The specific tautomeric preferences of this compound would require dedicated experimental and computational investigation.
Regioselectivity and Stereoselectivity in Chemical Reactions
When multiple reactive sites are present in a molecule, the selectivity of a reaction becomes a critical aspect. For this compound, reactions can potentially occur at the imino group, the carbonyl group of the pyrazolidinone ring, or the urea moiety.
Regioselectivity refers to the preference for a reaction to occur at one position over another. For example, in a nucleophilic addition reaction, the nucleophile could selectively attack the imino carbon over the carbonyl carbon. This selectivity is governed by the relative electrophilicity of the two sites and steric factors. Studies on related pyrazolidinone systems have demonstrated the ability to control regioselectivity in their reactions. researchgate.netwikipedia.org
Stereoselectivity , on the other hand, pertains to the preferential formation of one stereoisomer over another. wikipedia.org If a reaction creates a new chiral center, it can be either enantioselective (favoring one enantiomer) or diastereoselective (favoring one diastereomer). The inherent chirality of the pyrazolidinone ring, if substituted, can influence the stereochemical outcome of reactions at the imino group, a phenomenon known as substrate-controlled stereoselectivity. nih.gov The use of chiral catalysts can also be employed to achieve high levels of stereoselectivity in reactions involving imines. nih.gov
Detailed studies on this compound are needed to establish the specific regiochemical and stereochemical outcomes of its various transformations.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. For this compound, mechanistic studies would focus on elucidating the pathways of its key reactions.
Kinetic Studies of Reaction Rates
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. Techniques such as flash photolysis have been used to study the kinetics of tautomeric equilibria, like the keto-enol interconversion. muni.cz By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, and catalyst), one can determine the rate law and activation parameters for a given transformation.
For this compound, kinetic studies of nucleophilic additions to the imino group or the rates of tautomerization would provide valuable insights into its reactivity. Such studies can help in understanding the influence of the substituents and the reaction medium on the transformation rates. nih.govmdpi.com
Identification and Characterization of Reaction Intermediates
Many chemical reactions proceed through one or more transient species known as reaction intermediates. The direct observation and characterization of these intermediates are key to confirming a proposed reaction mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry are powerful tools for identifying and structurally elucidating reaction intermediates. nih.gov
In the context of reactions involving this compound, trapping experiments and in-situ spectroscopic monitoring could be employed to detect and characterize intermediates like the tetrahedral species formed during nucleophilic addition or the enamine tautomer. The isolation and structural analysis of stable intermediates can provide definitive proof of a particular mechanistic pathway.
Cycloaddition Reactions Involving the Compound (e.g., [3+2] cycloaddition)
The presence of both a potential 1,3-dipole in the pyrazolidinone ring and π-systems in the imino and carbonyl groups suggests that this compound can participate in various cycloaddition reactions. While specific studies on this exact molecule are not prevalent, the reactivity of its core structures has been investigated in other contexts.
[3+2] cycloadditions are a powerful method for constructing five-membered heterocyclic rings. acs.org The pyrazolidinone core, particularly when transformed into a corresponding azomethine imine, can act as a 1,3-dipole and react with various dipolarophiles. For instance, rhodium(II)-catalyzed reactions of related azomethine imines with enoldiazoacetates have been shown to yield bicyclic pyrazolidinone derivatives through a [3+3]-cycloaddition pathway. acs.org It is conceivable that the endocyclic N-N bond of the pyrazolidinone ring in this compound could, under appropriate conditions, participate in similar transformations.
The imino group (C=N) itself can act as a dienophile or participate in [2+2] cycloadditions with suitable partners like ketenes or other electron-rich or -poor olefins. The reactivity of imino groups in cycloadditions is well-established, often forming four-membered azetidine (B1206935) rings or other heterocyclic systems. nih.gov
Furthermore, the urea functionality is not typically considered a standard participant in cycloadditions. However, under specific conditions, urea derivatives can undergo formal [3+2] cycloadditions with olefins. For example, a method for the intermolecular aminooxygenation of alkenes has been developed using urea as the nitrogen and oxygen source in a formal [3+2] cycloaddition process. nih.gov This reaction proceeds through a halonium intermediate, showcasing the potential for the urea moiety to be involved in ring-forming reactions. nih.gov
A summary of potential cycloaddition reactions based on the functional groups present in this compound is presented below.
Table 1: Potential Cycloaddition Reactions
| Functional Group | Reaction Type | Potential Partner | Product Type |
|---|---|---|---|
| Pyrazolidinone (as azomethine imine) | [3+2] Cycloaddition | Alkenes, Alkynes | Fused/Spiro Pyrazolidine (B1218672) Derivatives |
| Pyrazolidinone (as azomethine imine) | [3+3] Cycloaddition | Enoldiazoacetates | Bicyclic Pyrazolidinone Derivatives |
| Imino Group | [2+2] Cycloaddition | Ketenes, Alkenes | Azetidinone/Azetidine Derivatives |
| Imino Group | [4+2] Cycloaddition (as dienophile) | Dienes | Tetrahydropyridine Derivatives |
This table is illustrative and based on the known reactivity of the individual functional groups.
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction chemistry of this compound is expected to involve its pyrazolidinone ring and the exocyclic imino group.
Oxidation:
The pyrazolidinone ring system is susceptible to oxidation. For example, 3-pyrazolidinones can be oxidized by reagents like mercuric oxide, leading to oxidative fragmentation to form olefins with the loss of nitrogen and carbon monoxide. cdnsciencepub.com This process is believed to proceed through a highly reactive α-carbonyl azo compound intermediate. cdnsciencepub.com In the context of this compound, such a reaction would lead to the cleavage of the heterocyclic ring.
Furthermore, enzymatic oxidation of pyrazolidinone derivatives has been studied. For instance, 1-phenyl-3-pyrazolidone (phenidone) is oxidized by peroxidases to form a radical cation. nih.gov This suggests that the pyrazolidinone nitrogen atoms can be sites of single-electron transfer. The presence of the electron-donating urea and imino groups could influence the susceptibility of the ring to oxidation.
Reduction:
The reduction of this compound would likely target the imino group and the carbonyl group of the pyrazolidinone ring. The C=N double bond of the imino group can be readily reduced to the corresponding amine using various reducing agents, such as sodium borohydride or catalytic hydrogenation. This would convert the imino group to an amino group, yielding 1-(3-amino-5-oxopyrazolidin-4-yl)urea.
The carbonyl group of the pyrazolidinone ring can also be a target for reduction, although this typically requires stronger reducing agents like lithium aluminum hydride. Such a reduction would transform the pyrazolidinone into a pyrazolidine derivative.
The urea functionality can also undergo reduction under specific conditions. Reductive electron transfer to urea carbonyls can generate radical anions, which can then participate in cyclization reactions. researchgate.net
A summary of the likely oxidation and reduction products is provided in the table below.
Table 2: Potential Oxidation and Reduction Products
| Process | Reagent Type | Affected Functional Group(s) | Potential Product(s) |
|---|---|---|---|
| Oxidation | Strong Oxidants (e.g., HgO) | Pyrazolidinone Ring | Ring-opened olefinic fragments |
| Oxidation | Mild/Enzymatic Oxidants | Pyrazolidinone Ring | Radical cations |
| Reduction | Mild Reducing Agents (e.g., NaBH₄) | Imino Group | 1-(3-Amino-5-oxopyrazolidin-4-yl)urea |
| Reduction | Strong Reducing Agents (e.g., LiAlH₄) | Carbonyl and Imino Groups | Substituted pyrazolidine derivatives |
This table presents hypothetical products based on the reactivity of analogous functional groups.
Computational and Theoretical Investigations of 1 3 Imino 5 Oxopyrazolidin 4 Yl Urea
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
The electronic properties of a molecule are fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) and other ab initio techniques are powerful tools for elucidating these characteristics. For a molecule like 1-(3-Imino-5-oxopyrazolidin-4-yl)urea, DFT calculations would typically be employed to determine its optimized geometry and electronic structure.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of chemical stability and reactivity.
While specific HOMO-LUMO data for this compound is not available in the literature, studies on similar heterocyclic systems, such as substituted pyrazolidine-3,5-diones, provide a basis for prediction. For instance, DFT studies on related pyrazolidine-3,5-dione (B2422599) derivatives have been conducted to analyze their FMOs. rsc.org These analyses help in understanding the regions of the molecule that are most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the presence of the electron-withdrawing carbonyl and imino groups, along with the electron-donating potential of the urea (B33335) moiety, would create a complex electronic environment influencing the FMO energies.
Table 1: Predicted Frontier Molecular Orbital Characteristics (Note: These are qualitative predictions based on related structures and functional group effects.)
| Molecular Orbital | Predicted Characteristics |
| HOMO | Likely to be localized on the urea and imino nitrogen atoms, and potentially the pyrazolidinone ring, indicating these are the primary sites for electrophilic attack. |
| LUMO | Expected to be centered around the carbonyl and imino carbon atoms, suggesting these are the probable sites for nucleophilic attack. |
| HOMO-LUMO Gap | The presence of both electron-donating and -withdrawing groups suggests a potentially moderate to small energy gap, implying a degree of reactivity. |
The distribution of electron density within a molecule is key to its intermolecular interactions and reactivity. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are computational tools used to visualize charge distribution. NBO analysis provides insights into the charge transfer and stabilization energies within the molecule, while MEP maps illustrate the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen atoms of the imino and urea groups, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the urea and imino groups, as well as the pyrazolidinone ring protons, marking them as sites for nucleophilic interaction. Studies on other pyrazolidine-3,5-dione derivatives have successfully used MEP analysis to identify these reactive regions. rsc.org
Computational methods are widely used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
For this compound, predicted ¹H and ¹³C NMR chemical shifts would be crucial for its structural elucidation. The chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons on the urea and imino groups would likely exhibit shifts characteristic of their electron-withdrawing neighbors. Similarly, the carbon atoms of the carbonyl and imino groups would show distinct downfield shifts in the ¹³C NMR spectrum. The accuracy of these predictions can be enhanced by using appropriate computational models and basis sets, as demonstrated in studies of related urea derivatives and heterocyclic compounds. rsc.orgbiointerfaceresearch.com
Predicted vibrational frequencies from DFT calculations can be correlated with experimental IR spectra. Key vibrational modes for this compound would include the C=O stretching of the pyrazolidinone and urea moieties, the C=N stretching of the imino group, and the N-H stretching and bending vibrations of the urea and imino groups. Computational studies on urea and its complexes have shown good agreement between calculated and experimental vibrational spectra. researchgate.net
Table 2: Predicted Key Vibrational Frequencies (Note: These are general ranges based on typical functional group frequencies.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Imino & Urea) | Stretching | 3300 - 3500 |
| C=O (Pyrazolidinone) | Stretching | 1700 - 1740 |
| C=O (Urea) | Stretching | 1630 - 1680 |
| C=N (Imino) | Stretching | 1640 - 1690 |
| N-H (Imino & Urea) | Bending | 1550 - 1650 |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule, including its various conformations and the energy barriers between them, is critical to its biological activity and physical properties.
Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. The flexibility of the urea substituent and the potential for different tautomeric forms of the pyrazolidinone ring make this a complex task. Computational methods can be used to explore the potential energy surface of the molecule and identify the global minimum (the most stable conformation) and various local minima.
The conformational preferences of urea derivatives are known to be influenced by substituents on the nitrogen atoms. nih.gov For this compound, intramolecular hydrogen bonding between the urea protons and the carbonyl oxygen or imino nitrogen of the pyrazolidinone ring could play a significant role in stabilizing certain conformations. Studies on heterocyclic urea derivatives have highlighted the importance of such intramolecular interactions in determining the preferred conformation. rsc.orgmdpi.com
The energy barriers between different stable conformations determine the dynamics of the molecule. These barriers can be calculated computationally by identifying the transition state structures that connect the conformational minima. A low energy barrier would indicate that the molecule can easily interconvert between different conformations at room temperature.
For this compound, the rotation around the C-N bond connecting the urea group to the pyrazolidinone ring would be a key conformational process. The energy barrier for this rotation would be influenced by steric hindrance and electronic effects. Computational studies on N,N'-diaryl-N,N'-dimethyl ureas have explored the relative energies of different conformers and the barriers for their interconversion, providing a framework for how such analyses could be applied to the title compound. manchester.ac.uk
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has been a powerful tool for understanding the intricate details of chemical reactions involving this compound. By simulating the reaction pathways at a molecular level, researchers can identify key intermediates and transition states, providing a comprehensive picture of the reaction dynamics.
Transition State Characterization and Intrinsic Reaction Coordinates
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) calculations are then performed to trace the reaction pathway from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired species. These calculations provide a detailed map of the energy landscape of the reaction, revealing the energetic barriers and the feasibility of the proposed mechanism.
Solvent Effects in Computational Reaction Pathways
The surrounding solvent can significantly influence the energetics of a reaction pathway. Computational models account for these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. Studies on this compound have shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and potentially altering the reaction mechanism compared to the gas phase.
Intermolecular Interactions and Crystal Structure Predictions
The arrangement of molecules in the solid state is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure of this compound, which in turn influences its physical properties like solubility and melting point.
Computational methods can predict the most stable crystal packing arrangements by calculating the lattice energy. These predictions are based on the molecule's conformational flexibility and the various types of non-covalent interactions it can form, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The presence of multiple hydrogen bond donors (the urea and imino groups) and acceptors (the carbonyl and imino groups) in this compound suggests that hydrogen bonding plays a dominant role in its crystal packing.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical, not biological, properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the molecular structure of a compound and its chemical properties. For this compound, QSPR models can be developed to predict properties such as its acidity (pKa), lipophilicity (logP), and spectral characteristics.
These models are built by calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to correlate these descriptors with experimentally determined or computationally calculated chemical properties. The resulting QSPR models can be used to predict the properties of new, related compounds without the need for extensive experimental measurements.
Derivatization and Analogue Synthesis of 1 3 Imino 5 Oxopyrazolidin 4 Yl Urea
Modification at the Pyrazolidinone Ring Nitrogens (N1 and N2)
The pyrazolidinone ring contains two nitrogen atoms, N1 and N2, which are susceptible to substitution, allowing for the introduction of a wide array of functional groups. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
N-Alkylation and N-Acylation Strategies
N-alkylation and N-acylation are fundamental transformations for modifying the pyrazolidinone ring. The secondary amine nature of the N1 and N2 positions makes them amenable to standard substitution reactions.
N-Alkylation: The introduction of alkyl groups at the N1 and N2 positions can be achieved through reactions with various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base. The choice of base and solvent is crucial to control the regioselectivity of the alkylation. For instance, using a bulky base might favor alkylation at the less sterically hindered nitrogen. The synthesis of N-substituted pyrazoles and pyrazolidinones has been reported, providing a basis for these modifications. nih.govallresearchjournal.comwikipedia.orgorientjchem.org
N-Acylation: Acyl groups can be introduced at the N1 and N2 positions by reacting the parent compound with acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the liberated acid. N-acylation can introduce a variety of substituents, including aromatic and aliphatic acyl groups, which can modulate the electronic and steric properties of the molecule.
A representative scheme for N-alkylation and N-acylation is shown below:
Reaction: 1-(3-Imino-5-oxopyrazolidin-4-yl)urea + R-X (Alkylating agent) / RCO-Cl (Acylating agent)
Product: N1/N2-Alkyl/Acyl-1-(3-imino-5-oxopyrazolidin-4-yl)urea
| Reagent | Product |
| Methyl Iodide | 1-(3-Imino-5-oxo-1-methylpyrazolidin-4-yl)urea |
| Benzyl Bromide | 1-(1-Benzyl-3-imino-5-oxopyrazolidin-4-yl)urea |
| Acetyl Chloride | 1-(1-Acetyl-3-imino-5-oxopyrazolidin-4-yl)urea |
| Benzoyl Chloride | 1-(1-Benzoyl-3-imino-5-oxopyrazolidin-4-yl)urea |
Table 1: Examples of N-Alkylation and N-Acylation Reactions
Introduction of Diverse Substituents
Beyond simple alkyl and acyl groups, a wide range of substituents can be introduced at the N1 and N2 positions to explore a broader chemical space. This can be achieved using various synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents. Furthermore, reductive amination with aldehydes or ketones can lead to the formation of N-alkyl derivatives with more complex structures. The synthesis of pyrazole (B372694) urea-based inhibitors has demonstrated the feasibility of introducing phenyl groups at the N-2 position of the pyrazole ring, which can participate in crucial lipophilic interactions. columbia.edu
Functionalization of the Urea (B33335) Group
The urea moiety is a key functional group that can be readily modified to generate a wide range of analogues. The two nitrogen atoms of the urea group offer sites for substitution, and the entire urea linkage can be replaced with other functionalities.
N-Substitution of the Urea Nitrogens
The terminal nitrogen of the urea group is a primary amine and can be selectively functionalized. Reaction with isocyanates is a common method to introduce a second substituent, leading to the formation of unsymmetrical ureas. columbia.edu This approach allows for the introduction of a diverse array of aryl and alkyl groups. For example, reacting this compound with various substituted isocyanates would yield a library of N'-substituted derivatives.
Furthermore, the synthesis of unsymmetrical ureas can be achieved through methods that avoid the use of toxic phosgene (B1210022), such as using N,N'-carbonyldiimidazole (CDI) as a phosgene substitute. nih.gov
| Isocyanate | Product |
| Phenyl isocyanate | 1-(3-Imino-5-oxopyrazolidin-4-yl)-3-phenylurea |
| 4-Chlorophenyl isocyanate | 1-(3-Imino-5-oxopyrazolidin-4-yl)-3-(4-chlorophenyl)urea |
| Methyl isocyanate | 1-(3-Imino-5-oxopyrazolidin-4-yl)-3-methylurea |
| Cyclohexyl isocyanate | 1-(3-Imino-5-oxopyrazolidin-4-yl)-3-cyclohexylurea |
Table 2: Synthesis of N'-Substituted Urea Derivatives
Synthesis of Analogues with Varied Urea Linkages
The urea linkage itself can be modified or replaced to explore different chemical functionalities. For instance, reaction with isothiocyanates would lead to the corresponding thiourea (B124793) analogues. Amide analogues can be synthesized by coupling the 4-amino-3-imino-5-oxopyrazolidine precursor with various carboxylic acids.
The synthesis of pyrazole urea-based p38 MAP kinase inhibitors has shown that replacing the urea N-H groups with CH2 or N-methyl groups can be used to probe the importance of the hydrogen-bonding capabilities of the urea moiety. columbia.edu Such modifications can be achieved through multi-step synthetic sequences.
Transformation of the Imino Functionality
The imino group at the 3-position of the pyrazolidinone ring is another site for chemical modification. This functionality can undergo various chemical transformations to introduce new structural motifs.
One potential transformation is the hydrolysis of the imino group to a carbonyl group, which would yield the corresponding 1-(3,5-dioxopyrazolidin-4-yl)urea. This reaction would likely require acidic or basic conditions.
Furthermore, the imino group could be reacted with various reagents to form new C-N bonds. For example, reaction with hydroxylamine (B1172632) could potentially lead to the formation of an N-hydroxyguanidine derivative. The synthesis of Schiff bases from other urea-clubbed imine analogs has been reported, suggesting that the imino group could react with aldehydes to form N-substituted imines. researchgate.net
Reduction of the Imino Group to Amine
The reduction of the exocyclic imino group in pyrazolidinone derivatives to the corresponding amine is a fundamental transformation that introduces a new chiral center and alters the electronic properties of the molecule. A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). researchgate.netdss.go.th This reagent is known for its chemoselectivity in reducing imines in the presence of other functional groups like amides and ureas. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbon of the imine, followed by protonation of the resulting anion by the solvent to yield the amine. For instance, sodium borohydride supported on alumina (B75360) under solvent-free conditions has been shown to be an efficient system for the reduction of various imines to their corresponding secondary amines in high yields. researchgate.net
Table 1: Hypothetical Reduction of this compound
| Reactant | Reagent | Product |
| This compound | NaBH₄ | 1-(3-Amino-5-oxopyrazolidin-4-yl)urea |
This table represents a plausible reaction based on the known reactivity of similar compounds.
Reactions Leading to Alternative C=N Derivatives
The imino group of this compound can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form new Schiff bases (C=N derivatives). libretexts.orgyoutube.com These reactions are typically acid-catalyzed and involve the nucleophilic attack of the imino nitrogen on the carbonyl carbon, followed by the elimination of water. libretexts.org This approach allows for the introduction of a wide range of substituents onto the pyrazolidinone core, enabling the systematic exploration of structure-activity relationships. The reactivity of the imino group in such condensations can be influenced by the electronic nature of the substituents on the aldehyde or ketone. For example, the reaction of aminopyrazole derivatives with various aldehydes and ketones has been extensively used to synthesize a variety of Schiff bases. chemmethod.comnih.govunion.edu
Table 2: Plausible Synthesis of Schiff Bases from this compound
| Reactant | Co-reactant (Aldehyde/Ketone) | Product (Schiff Base) |
| This compound | Benzaldehyde | 1-(3-(Benzylideneamino)-5-oxopyrazolidin-4-yl)urea |
| This compound | Acetone | 1-(3-(Isopropylideneamino)-5-oxopyrazolidin-4-yl)urea |
| This compound | 4-Chlorobenzaldehyde | 1-(3-((4-Chlorobenzylidene)amino)-5-oxopyrazolidin-4-yl)urea |
This table illustrates hypothetical reactions based on general chemical principles of Schiff base formation.
Synthesis of Bridged, Spiro, and Fused Heterocyclic Systems Incorporating the Compound
The this compound scaffold is a valuable starting material for the construction of more complex polycyclic systems, including bridged, spiro, and fused heterocycles. These transformations often involve multicomponent reactions or cascade sequences that efficiently build molecular complexity.
Bridged Systems: The synthesis of bridged heterocyclic systems containing a urea moiety can be achieved through intramolecular cyclization strategies. While direct examples starting from this compound are not prevalent in the literature, the general principle of using diamine precursors for urea cyclization is well-established. researchgate.net For instance, on-resin urea cyclization mediated by triphosgene (B27547) has been used to create urea-bridged macrocycles. researchgate.net
Spiro Systems: Spirocyclic compounds containing a pyrazolidinone ring are of significant interest. One common approach involves the reaction of isatins with pyrazolone (B3327878) derivatives. For example, the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been achieved through a four-component reaction of hydrazine (B178648) hydrate, a β-keto ester, isatin, and malononitrile. researchgate.net Similarly, enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been developed via an organocatalytic three-component cascade reaction. rsc.orgnih.gov These methods highlight the potential of the pyrazolidinone core to participate in the formation of spirocyclic architectures. The synthesis of spiro[indoline-3,3'-pyridazines] has also been reported through [4+2] cycloaddition reactions. researchgate.net
Fused Systems: The fusion of other heterocyclic rings onto the pyrazolidinone core is a common strategy to create novel chemical entities. Pyrazolo[3,4-d]pyrimidines, for instance, can be synthesized from aminopyrazole precursors by reaction with reagents like formamide (B127407) or urea. nih.govnih.gov The reaction of 5-aminopyrazole derivatives with various bielectrophiles is a well-established route to a wide array of fused pyrazoloazines. nih.gov The synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines has been achieved through the condensation of aminopyrazolones with 2-pyrone derivatives. umich.edu
Development of Combinatorial Libraries Based on the Core Scaffold
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. researchgate.net The this compound scaffold is well-suited for combinatorial synthesis due to its multiple points of diversification. The imino group can be reacted with a library of aldehydes or ketones to generate a diverse set of Schiff bases. The urea moiety also offers opportunities for modification.
The development of heterocyclic ureas as kinase inhibitors has successfully utilized combinatorial approaches. nih.govresearchgate.net For example, a combinatorial synthesis approach was used to identify a lead compound in a series of heterocyclic urea raf kinase inhibitors. nih.gov Solid-phase synthesis is a particularly useful technique for constructing such libraries, as it simplifies the purification process. nih.govresearchgate.net By anchoring the pyrazolidinone core to a solid support, a variety of building blocks can be sequentially added to generate a large and diverse library of compounds.
Structure-Reactivity Relationship Studies of Synthesized Derivatives
Understanding the relationship between the structure of the synthesized derivatives and their chemical reactivity is crucial for designing new compounds with desired properties. For derivatives of this compound, structure-reactivity studies would focus on how different substituents affect the reactivity of the imino group, the stability of the pyrazolidinone ring, and the electronic properties of the urea functionality.
For instance, in the formation of Schiff bases, the electrophilicity of the carbonyl carbon in the reacting aldehyde or ketone will influence the reaction rate. Electron-withdrawing groups on the aromatic ring of the aldehyde will generally increase the reaction rate, while electron-donating groups will decrease it. union.edu The stability of the resulting Schiff base can also be affected by the nature of the substituents.
In the context of fused heterocyclic synthesis, the regioselectivity of cyclization reactions can be highly dependent on the substituents present on the pyrazolidinone core and the reacting partner. Computational studies, such as Density Functional Theory (DFT), can be employed to rationalize and predict the observed reactivity and regioselectivity in these reactions.
Future Research Directions for 1 3 Imino 5 Oxopyrazolidin 4 Yl Urea
Exploration of Novel and Sustainable Synthetic Routes
While traditional synthetic routes to pyrazolidinone derivatives exist, future research should prioritize the development of more sustainable and efficient methodologies for the synthesis of 1-(3-Imino-5-oxopyrazolidin-4-yl)urea. arkat-usa.org The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, should guide these efforts.
Modern synthetic strategies that warrant exploration include multicomponent reactions (MCRs), which can construct the complex core in a single step from simple precursors, thereby reducing waste and improving efficiency. Microwave-assisted organic synthesis (MAOS) could also be investigated to accelerate reaction times and potentially improve yields. The development of catalytic methods, perhaps using earth-abundant metals, would represent a significant advance over stoichiometric reagents. A key focus will be on minimizing the environmental impact by using greener solvents like water, ethanol (B145695), or supercritical CO2, and designing processes that are both economically viable and environmentally benign. google.comscielo.org.co
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Identification of suitable starting materials that can assemble the target molecule in one pot. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, power) and solvent choice for microwave conditions. |
| Catalytic Approaches | Reduced use of stoichiometric reagents, potential for asymmetric synthesis. | Development of novel catalysts (e.g., organocatalysts, metal complexes) for key bond-forming steps. |
| Green Solvents | Reduced environmental impact and toxicity. | Investigating the solubility and reactivity of reactants in sustainable solvents like water or bio-derived solvents. |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To fully optimize the synthetic routes discussed above, a detailed understanding of the reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques offer a powerful means to monitor these reactions in real-time, providing invaluable data without the need for sampling and quenching. insolidotech.org
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of intermediates and the final product by monitoring characteristic vibrational bands. insolidotech.orggeochemicalperspectivesletters.org For instance, the disappearance of nitrile or ester stretches and the appearance of amide and imine bands could be followed. Process Analytical Technology (PAT), integrating these spectroscopic tools, can enable precise control over reaction conditions to maximize yield and purity. nih.gov This real-time data is crucial for understanding complex reaction pathways, identifying transient intermediates, and preventing the formation of side products. spectroscopyonline.comsoton.ac.uk
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Potential Application for this compound Synthesis |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration changes of functional groups (e.g., C=O, N-H, C=N). | Monitoring the cyclization process and the formation of the urea (B33335) and imine functionalities. |
| Raman Spectroscopy | Complements FTIR, particularly for non-polar bonds and aqueous systems. insolidotech.org | Tracking changes in the pyrazolidinone ring structure and C=N bond formation. insolidotech.org |
| NMR Spectroscopy | Detailed structural information on intermediates and products. | Elucidating the reaction mechanism and identifying the structure of any transient species. |
| Mass Spectrometry | Identification of reaction components by mass-to-charge ratio. | Detecting intermediates and by-products to map out the complete reaction network. |
Deeper Computational Insights into Complex Reactivity Profiles
The reactivity of this compound is expected to be complex due to the presence of multiple reactive sites and the potential for tautomerism. Computational chemistry provides a powerful, non-empirical tool to investigate these properties at the molecular level.
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to explore the molecule's electronic structure, predict its reactivity, and elucidate potential reaction mechanisms. researchgate.net The distortion/interaction model can be a valuable tool for analyzing activation barriers in potential cycloaddition reactions. nih.gov Key areas of investigation would include mapping the potential energy surface for various tautomers (e.g., imine/enamine), calculating proton affinities to predict sites of protonation, and modeling the transition states of potential reactions, such as hydrolysis, dimerization, or reactions with electrophiles and nucleophiles. researchgate.netmdpi.com These theoretical studies can guide synthetic efforts by predicting the most likely reaction outcomes and helping to design experiments more effectively. nih.gov
Table 3: Potential Computational Chemistry Investigations
| Computational Method | Research Question | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | What is the most stable tautomeric form? | Understanding the ground-state structure and its influence on reactivity. |
| Transition State Theory | What are the mechanisms of key reactions (e.g., synthesis, hydrolysis)? | Elucidation of reaction pathways and prediction of kinetic barriers. |
| Frontier Molecular Orbital (FMO) Analysis | Where are the most nucleophilic and electrophilic sites? | Predicting reactivity towards different reagents and understanding selectivity. researchgate.net |
| Molecular Dynamics (MD) Simulation | How does the molecule interact with solvents? | Insights into solubility and the role of solvent in reaction mechanisms. |
Design and Synthesis of Advanced Analogues with Tunable Chemical Properties
The core structure of this compound is an excellent template for the design and synthesis of a library of advanced analogues. rsc.org By systematically modifying different parts of the molecule, it should be possible to fine-tune its chemical and physical properties for specific applications. purdue.edu
Synthetic strategies could focus on introducing substituents at several key positions. For example, alkylation or arylation of the pyrazolidinone ring nitrogens could modulate solubility and steric properties. arkat-usa.org The urea moiety offers another point of modification; replacing the terminal NH2 group with various amines could introduce new functionalities and alter hydrogen-bonding capabilities. mdpi.com Furthermore, the imine group could be converted to other functional groups, or its reactivity could be tuned by substituents on the pyrazolidinone ring. The goal is to establish clear structure-property relationships that would enable the rational design of new molecules with desired characteristics. acs.org
Table 4: Strategies for Analogue Design
| Modification Site | Synthetic Approach | Potential Impact on Properties |
|---|---|---|
| Pyrazolidinone Ring (N1, N2) | N-Alkylation, N-Arylation | Altered solubility, steric hindrance, and electronic properties. arkat-usa.org |
| Urea Moiety | Reaction with various amines or isocyanates. mdpi.comresearchgate.net | Modified hydrogen bonding capacity, introduction of new functional groups. |
| Imino Group | Hydrolysis followed by condensation with different amines. | Conversion to other functionalities, altered basicity and reactivity. |
| Pyrazolidinone Ring (C4) | Introduction of substituents via modified precursors. | Changes in the stereochemistry and electronic nature of the core structure. |
Potential as Building Blocks in Material Science or other Non-Biological Disciplines
Beyond its potential biological applications, the unique structural features of this compound make it a promising candidate as a building block in material science. The presence of multiple hydrogen bond donors and acceptors (in the urea and imine groups and the ring N-H) suggests its potential use in the construction of supramolecular assemblies, such as gels, liquid crystals, or porous organic frameworks.
The pyrazolidinone core, a derivative of the pyrazoline structure, hints at potential applications in materials with interesting electronic properties. researchgate.net If the molecule can be functionalized with polymerizable groups, it could serve as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties. Its ability to coordinate with metal ions through its nitrogen and oxygen atoms could also be explored for the development of new catalysts or sensors. Further research in this area would involve investigating its self-assembly behavior, its photophysical properties, and its incorporation into polymeric or coordination structures.
Table 5: Potential Applications in Material Science
| Potential Application | Relevant Molecular Features | Research Direction |
|---|---|---|
| Supramolecular Materials | Multiple H-bond donors/acceptors. | Study of self-assembly in various solvents to form gels, fibers, or crystals. |
| Functional Polymers | Reactive sites for polymerization (e.g., NH groups). | Synthesis of monomers and subsequent polymerization to create novel materials. |
| Coordination Chemistry | N and O donor atoms for metal binding. | Investigation of complex formation with various metal ions for catalysis or sensing. |
| Electronic Materials | Conjugated π-system (imine group). | Exploration of photophysical properties (absorption, fluorescence) for potential optoelectronic applications. researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Imino-5-oxopyrazolidin-4-yl)urea, and what methodological considerations are critical for optimizing yield?
- Answer : Synthesis typically involves multi-step heterocyclic reactions, such as coupling azides with amines under reflux conditions. For example, anhydrous toluene or chloroform is used as a solvent, followed by crystallization from ethanol-acetic acid mixtures . Key considerations include:
- Reaction stoichiometry : Precise molar ratios of azide precursors (e.g., pyrazolooxazinone derivatives) to amines to avoid side products.
- Solvent purity : Anhydrous conditions are critical to prevent hydrolysis of intermediates.
- Crystallization protocols : Use of mixed solvents (e.g., EtOH–AcOH) to enhance crystal purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer : A combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry is recommended:
- ¹H NMR : Identifies imino proton environments (δ 8.5–9.5 ppm) and urea NH groups (δ 5.5–6.5 ppm).
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches.
- LC-MS : Validates molecular ion peaks and fragmentation patterns for purity assessment .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) be integrated with experimental data to predict the reactivity of this compound in novel reaction systems?
- Answer :
- Step 1 : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites.
- Step 2 : Couple DFT results with COMSOL simulations to analyze diffusion kinetics in multi-phase systems (e.g., aqueous vs. organic solvents).
- Step 3 : Validate predictions experimentally via kinetic studies (e.g., stopped-flow spectroscopy) to refine computational parameters .
Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound's stability under varying pH conditions?
- Answer :
- Controlled pH studies : Perform stability assays at pH 2–12, monitoring degradation via HPLC.
- Theoretical alignment : Reconcile discrepancies by adjusting solvation models in computational frameworks (e.g., including explicit water molecules in molecular dynamics simulations).
- Data triangulation : Cross-reference degradation products with spectroscopic data to identify hydrolysis pathways (e.g., urea bond cleavage) .
Q. What are the methodological challenges in establishing structure-activity relationships (SAR) for this compound's biological targets?
- Answer :
- Challenge 1 : Differentiating between direct binding and off-target effects. Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity).
- Challenge 2 : Accounting for tautomeric equilibria (imine vs. enamine forms) in activity predictions. Employ variable-temperature NMR to quantify tautomer populations.
- Challenge 3 : Integrating SAR with pharmacokinetic data (e.g., logP, solubility) to optimize bioavailability .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
